N-Benzyl-3-methoxyaniline
Overview
Description
N-Benzyl-3-methoxyaniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group and a methoxy group at the meta position on the aromatic ring
Scientific Research Applications
N-Benzyl-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
Safety and Hazards
Mechanism of Action
Target of Action
N-Benzyl-3-methoxyaniline is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
The mode of action of this compound involves direct interaction with its targets. The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
It is known that the compound interferes with the function of ergosterol, a principal sterol that modulates membrane fluidity, cell growth, and proliferation . This disruption can lead to downstream effects such as cell death .
Pharmacokinetics
The compound’s molecular weight of 21328 suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol and the integrity of the cell wall and membrane, the compound causes cell death, thereby exerting its antimicrobial effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored at +4°C
Biochemical Analysis
Biochemical Properties
N-Benzyl-3-methoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases, which play a crucial role in cell proliferation and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive metabolites. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as amino acids and nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments. For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to various tissues. The compound’s localization within cells can influence its biological activity, as it may preferentially accumulate in organelles such as the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments within the cell through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-methoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
N-Benzyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.
N-Benzyl-2-methoxyaniline: Methoxy group at the ortho position.
N-Methyl-3-methoxyaniline: Methyl group instead of benzyl group on the nitrogen.
Uniqueness: N-Benzyl-3-methoxyaniline is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with other molecules. The benzyl group provides steric hindrance and electronic effects that differentiate it from other aniline derivatives.
This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application
Properties
IUPAC Name |
N-benzyl-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYQQZZRQBFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433134 | |
Record name | N-Benzyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90811-55-5 | |
Record name | N-Benzyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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